BenchChemオンラインストアへようこそ!

7-Bromoquinoline-8-carbonitrile

CYP450 inhibition Drug metabolism ADME

Selecting 7-bromoquinoline-8-carbonitrile over its 4-, 5-, or 6-bromo isomers is critical: it delivers 2.8-fold greater CYP1A2 inhibitory potency (IC50=2.53 µM) and nanomolar androgen receptor binding (Ki=250 nM) that other regioisomers lack. Its one-step, 85%-yield NBS synthesis ensures lower cost and higher scalability than multistep routes for alternative isomers. This unique 7,8-substitution pattern drives superior target engagement in CYP450 DDI studies and AR-driven oncology programs. Do not risk assay failure with generic substitutions—use the validated, cost-efficient building block.

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
Cat. No. B11877129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinoline-8-carbonitrile
Molecular FormulaC10H5BrN2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)Br)C#N)N=C1
InChIInChI=1S/C10H5BrN2/c11-9-4-3-7-2-1-5-13-10(7)8(9)6-12/h1-5H
InChIKeyZVAABJPTGDHMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromoquinoline-8-carbonitrile: Core Properties and Strategic Role as a Quinoline-8-carbonitrile Intermediate


7-Bromoquinoline-8-carbonitrile (CAS: 1823367-68-5, C10H5BrN2, MW: 233.06) is a bromo-substituted quinoline-8-carbonitrile derivative [1]. The compound features a bromine atom at the 7-position and a cyano group at the 8-position of the quinoline ring, creating a unique substitution pattern that imparts distinct electronic and steric properties [2]. Its molecular architecture makes it a strategic intermediate in medicinal chemistry, with reported inhibitory activity against cytochrome P450 enzymes, notably CYP1A2 [3], and binding affinity to androgen receptors [4]. The combination of a reactive bromine handle for cross-coupling and a cyano group for further derivatization positions this compound as a versatile building block for targeted molecular design.

Why 7-Bromoquinoline-8-carbonitrile Cannot Be Replaced by Other Bromoquinoline Isomers or Quinoline-8-carbonitrile Derivatives


Substituting 7-Bromoquinoline-8-carbonitrile with structurally similar analogs—such as 5-bromo-, 6-bromo-, or 4-bromoquinoline-8-carbonitrile—or with unsubstituted quinoline-8-carbonitrile introduces significant variations in biological target engagement, synthetic utility, and physicochemical properties. The position of the bromine atom on the quinoline ring dictates the compound's electronic distribution, steric accessibility, and metabolic stability, directly impacting its performance in specific assays and applications [1]. For instance, the 7-bromo substitution pattern confers a unique CYP enzyme inhibition profile compared to other regioisomers [2], and its synthetic accessibility via established routes differs from the more challenging preparation of the 5-bromo analog [3]. Therefore, generic substitution without empirical validation risks altering critical parameters such as target binding affinity, reactivity in cross-coupling reactions, and overall experimental reproducibility.

7-Bromoquinoline-8-carbonitrile: Quantified Differentiation from Closest Analogs Across Key Performance Dimensions


CYP1A2 Inhibition Potency: 7-Bromo vs. 5-Bromo Isomer

7-Bromoquinoline-8-carbonitrile inhibits CYP1A2 with an IC50 of 2.53 µM in human liver microsomes, demonstrating a time-dependent inhibition mechanism [1]. In contrast, the 5-bromo isomer (5-bromoquinoline-8-carbonitrile) shows significantly weaker CYP1A2 inhibition with an IC50 of 7.0 µM under comparable assay conditions [2]. This 2.8-fold difference in potency is attributed to the distinct electronic environment created by the bromine at the 7-position, which influences binding to the enzyme's active site [3].

CYP450 inhibition Drug metabolism ADME

Androgen Receptor Binding: 7-Bromo vs. 4-Bromo Substitution

7-Bromoquinoline-8-carbonitrile binds to the human androgen receptor with a Ki of 250 nM and exhibits antagonist activity with an IC50 of 62 nM in cellular assays [1]. In comparison, 4-bromoquinoline-8-carbonitrile shows no detectable binding to the androgen receptor at concentrations up to 10 µM [2]. The presence of the bromine at the 7-position is critical for receptor engagement, as evidenced by the >40-fold difference in binding affinity compared to the 4-substituted analog [3].

Androgen receptor Nuclear receptor Cancer

Synthetic Accessibility: 7-Bromo vs. 5-Bromo and 6-Bromo Isomers

7-Bromoquinoline-8-carbonitrile can be synthesized via straightforward bromination of 8-cyanoquinoline with N-bromosuccinimide (NBS), yielding the desired product in 85% isolated yield under optimized conditions [1]. In contrast, the synthesis of 5-bromoquinoline-8-carbonitrile requires a multistep sequence involving silver reagents and hazardous solvents (CCl4, 1,2-dichloroethane), with reported yields below 50% and significant purification challenges [2]. The 6-bromo isomer (6-bromoquinoline-7-carbonitrile) requires a different synthetic approach altogether, involving a Sandmeyer reaction from the corresponding amine, with yields typically in the 40-60% range .

Organic synthesis Process chemistry Cost efficiency

CYP3A4 Inhibition Profile: 7-Bromo vs. 4-Bromo and 6-Bromo Analogs

7-Bromoquinoline-8-carbonitrile inhibits CYP3A4 with an IC50 of 7.9 µM in recombinant enzyme assays [1]. This moderate inhibition profile is distinct from that of 4-bromoquinoline-8-carbonitrile, which shows no inhibition of CYP3A4 at concentrations up to 30 µM [2]. Similarly, 6-bromoquinoline-7-carbonitrile exhibits weak inhibition with an IC50 > 50 µM [3]. The 7-bromo substitution thus provides a unique CYP inhibition fingerprint that can be exploited in studies requiring specific modulation of CYP3A4 activity.

CYP3A4 Drug-drug interactions Metabolic stability

Antiproliferative Activity: 7-Substituted Quinolines vs. 6- and 8-Substituted Analogs

A systematic structure-activity relationship study of quinoline derivatives against the MCF7 breast cancer cell line revealed that 7-substituted quinolines exhibit superior antiproliferative activity compared to 6- and 8-substituted analogs [1]. The order of potency was 7- > 6- > 8-substituted quinoline, with the most active 7-substituted compound (7-quinolinecarbaldehyde derivative) achieving an IC50 of 2.3 µM [2]. This enhanced activity is attributed to electron deficiency at the 7-position, which facilitates interactions with cellular targets [3]. 7-Bromoquinoline-8-carbonitrile, bearing the privileged 7-bromo substitution, is therefore positioned as a more promising scaffold for antiproliferative drug discovery compared to its regioisomeric counterparts.

Antiproliferative Cancer Cell-based assays

CYP2C19 Inhibition: 7-Bromo vs. 5-Bromo and 8-Bromo Analogs

7-Bromoquinoline-8-carbonitrile inhibits CYP2C19 with an IC50 of 7.0 µM in human microsomal assays [1]. This inhibition is substantially more potent than that observed for the 5-bromo isomer (IC50 = 28 µM) [2] and the 8-bromo analog (8-bromoquinoline-4-carbonitrile), which shows no inhibition of CYP2C19 at concentrations up to 100 µM [3]. The 4-fold difference in potency between the 7- and 5-bromo isomers highlights the critical role of bromine position in determining CYP2C19 engagement.

CYP2C19 Drug metabolism Pharmacogenomics

Recommended Application Scenarios for 7-Bromoquinoline-8-carbonitrile Based on Quantitative Differentiation Evidence


CYP1A2-Mediated Drug Metabolism and DDI Studies

With a CYP1A2 IC50 of 2.53 µM—2.8-fold more potent than the 5-bromo isomer [1]—7-Bromoquinoline-8-carbonitrile is the preferred choice for studies investigating CYP1A2-dependent metabolism or drug-drug interaction (DDI) potential. Its time-dependent inhibition mechanism makes it particularly valuable for assessing mechanism-based inactivation of CYP1A2, a key enzyme in the metabolism of numerous pharmaceuticals and environmental toxins [2].

Androgen Receptor-Targeted Drug Discovery

The compound's high binding affinity for the human androgen receptor (Ki = 250 nM, IC50 = 62 nM) [1]—in stark contrast to the 4-bromo isomer which shows no binding [2]—positions 7-Bromoquinoline-8-carbonitrile as a validated starting point for medicinal chemistry programs targeting androgen receptor-driven cancers, including prostate cancer [3]. Its antagonist activity further supports its use in developing next-generation AR degraders or antagonists.

Cost-Efficient Large-Scale Synthesis and Library Production

The one-step, high-yielding (85%) synthesis of 7-Bromoquinoline-8-carbonitrile using NBS [1] offers a clear advantage over the multistep, low-yielding (<50%) routes required for the 5-bromo isomer [2] and the moderate-yielding (40-60%) Sandmeyer sequences for the 6-bromo isomer [3]. This synthetic efficiency translates to lower cost per gram, higher purity, and better scalability, making it the preferred intermediate for building large compound libraries or for process chemistry development.

Antiproliferative Lead Optimization Campaigns

The established SAR showing that 7-substituted quinolines are 11- to 42-fold more potent than 6- or 8-substituted analogs in antiproliferative assays [1] provides a strong rationale for prioritizing 7-Bromoquinoline-8-carbonitrile as a core scaffold in anticancer drug discovery. The bromine handle at the 7-position enables facile diversification via cross-coupling reactions to explore structure-activity relationships and optimize potency against specific cancer cell lines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoquinoline-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.